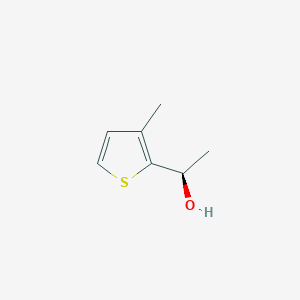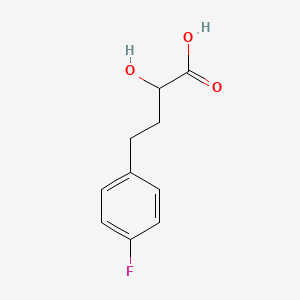
4-(4-Fluorophenyl)-2-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorophenyl)-2-hydroxybutanoic acid is an organic compound that features a fluorinated phenyl group attached to a hydroxybutanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product. Another method involves the use of 4-fluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, hydrolysis, and reduction to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
4-(4-Fluorophenyl)-2-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(4-Fluorophenyl)-2-oxobutanoic acid, while reduction can produce 4-(4-Fluorophenyl)-2-hydroxybutanol.
科学的研究の応用
4-(4-Fluorophenyl)-2-hydroxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Fluorophenyl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity, while the hydroxybutanoic acid moiety can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
類似化合物との比較
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorocinnamic acid
- 4-Fluorobenzoic acid
Uniqueness
4-(4-Fluorophenyl)-2-hydroxybutanoic acid is unique due to its combination of a fluorinated phenyl group and a hydroxybutanoic acid backbone. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. Additionally, the presence of the hydroxy group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H11FO3 |
|---|---|
分子量 |
198.19 g/mol |
IUPAC名 |
4-(4-fluorophenyl)-2-hydroxybutanoic acid |
InChI |
InChI=1S/C10H11FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9,12H,3,6H2,(H,13,14) |
InChIキー |
JUWBMSDOTPWEDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC(C(=O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
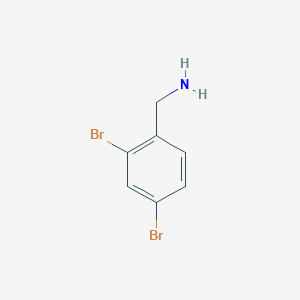
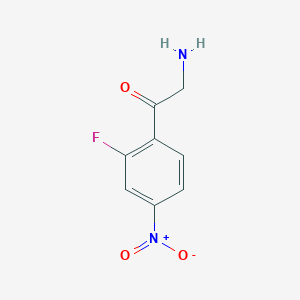
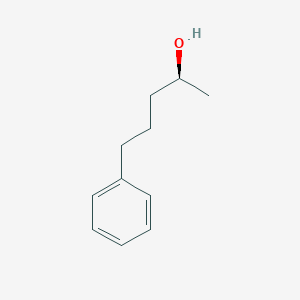
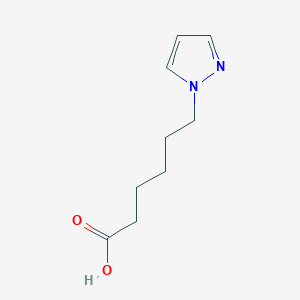
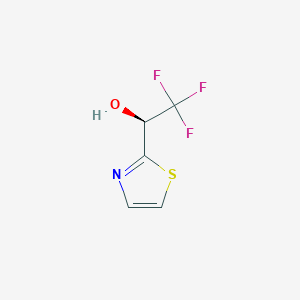
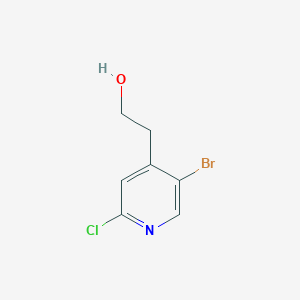
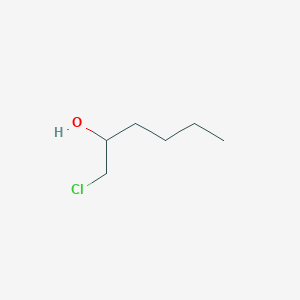
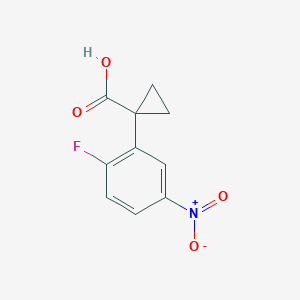


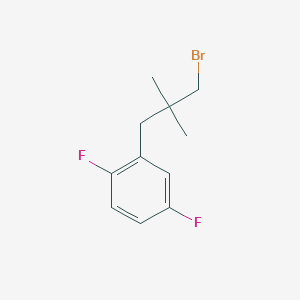
![4-(6-Methylimidazo[2,1-b]thiazol-5-yl)but-3-en-2-one](/img/structure/B13602658.png)
